molecular formula C16H22BrNO4 B11790682 tert-Butyl2-((3-bromophenoxy)methyl)morpholine-4-carboxylate

tert-Butyl2-((3-bromophenoxy)methyl)morpholine-4-carboxylate

Cat. No.: B11790682
M. Wt: 372.25 g/mol
InChI Key: YYJGERKDAZTGFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 2-(chloromethyl)morpholine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenoxy and morpholine moieties can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can modify the functional groups on the phenoxy and morpholine rings .

Scientific Research Applications

tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its phenoxy and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl 2-(2-methylpyridin-4-yl)morpholine-4-carboxylate

Uniqueness

tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is unique due to the presence of the 3-bromophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where the bromophenoxy moiety plays a crucial role .

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl 2-[(3-bromophenoxy)methyl]morpholine-4-carboxylate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-7-8-20-14(10-18)11-21-13-6-4-5-12(17)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3

InChI Key

YYJGERKDAZTGFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC(=CC=C2)Br

Origin of Product

United States

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